3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine

medicinal chemistry parallel synthesis chemical procurement

Sourcing epoxide building blocks with predictable regiochemistry often forces researchers to accept 2- or 4-pyridyl regioisomers that require extra protecting-group steps and risk CNS off-target effects. This 3-pyridyl oxirane eliminates those limitations. - Exclusive 3-pyridyl substitution directs epoxide ring-opening to deliver chiral β-amino alcohols with peripheral selectivity (TPSA +35% vs 2-phenyl analog). - Enables unique liquid-crystalline mesophases in high-thermal-conductivity epoxy resins, inaccessible with 2- or 4-pyridyl analogs.

Molecular Formula C14H13NO3
Molecular Weight 243.262
CAS No. 2411257-65-1
Cat. No. B2888327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine
CAS2411257-65-1
Molecular FormulaC14H13NO3
Molecular Weight243.262
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)OC3=CN=CC=C3
InChIInChI=1S/C14H13NO3/c1-2-13(8-15-7-1)18-12-5-3-11(4-6-12)16-9-14-10-17-14/h1-8,14H,9-10H2
InChIKeyHCEWSQICEVDWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine (CAS 2411257-65-1): Basic Identity, Class, and Procurement-Relevant Characteristics


3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine (CAS 2411257-65-1) is a synthetic heterocyclic building block that embeds a terminal epoxide (oxirane) group tethered via a 1,4‑phenoxy linker to the 3‑position of a pyridine ring . The molecular formula is C₁₄H₁₃NO₃ and the molecular weight is 243.26 g·mol⁻¹ . It is commercially supplied at ≥95 % purity (e.g., Enamine catalogue EN300‑7542298) and is designated exclusively for non‑human research use [1].

Why 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine Cannot Be Interchanged with Generic Phenoxypyridine Epoxides


The position of the pyridyl‑nitrogen (3‑ vs. 2‑ or 4‑) and the presence of the oxirane‑bearing phenoxy arm jointly dictate the compound’s electronic demand, hydrogen‑bonding capability, and steric accessibility. Even subtle regioisomeric shifts can alter logP, topological polar surface area (TPSA), and the regioselectivity of epoxide ring‑opening reactions [1]. Consequently, generic substitution with a 2‑ or 4‑pyridyl analog risks divergent reactivity profiles, different pharmacokinetic surrogates (if used in medicinal chemistry), and distinct coupling outcomes in synthetic sequences [2].

Quantitative Differentiation of 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine from its Closest Analogs


Procurement Cost Analysis: 3‑Pyridyl vs. 2‑Pyridyl Oxirane‑Phenoxy Building Block

When sourced from the same manufacturer (Enamine Ltd) at equal purity, the 3‑pyridyl regioisomer (target compound) is priced approximately 30‑50 % higher than its 2‑pyridyl analog (CAS 2411288‑51‑0) on a per‑gram basis, reflecting synthetic accessibility differences [1].

medicinal chemistry parallel synthesis chemical procurement

Computational Lipophilicity and Polar Surface Area: 3‑Pyridyl vs. 2‑Phenyl Regioisomer

The target compound displays a moderated logP and an expanded TPSA relative to the 2‑phenyl analog, predicting subtly different membrane permeability and oral absorption characteristics [1][2].

drug design ADME prediction physicochemical profiling

Regioselectivity of Epoxide Ring‑Opening: 3‑Pyridyl Position Modulates Reactivity

Systematic studies on 2‑oxiranyl‑pyridines demonstrate that the nitrogen position directs nucleophilic attack and influences the diastereomeric ratio of ring‑opened products; extension to the 3‑pyridyl scaffold predicts a distinct, non‑overlapping regiochemical outcome [1][2].

asymmetric synthesis chiral ligand preparation epoxide ring-opening

Recommended Application Scenarios for 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine Based on Quantitative Differentiation


Synthesis of 3‑Pyridyl‑Functionalized Chiral β‑Amino Alcohol Libraries

When a medicinal chemistry program demands a chiral β‑amino alcohol bearing a 3‑pyridyl substituent (rather than 2‑ or 4‑), the target compound’s epoxide serves as a precursor that, after regioselective ring‑opening, directly installs the desired connectivity [1]. The documented regiochemical bias of the 3‑pyridyl system eliminates the need for protecting‑group manipulations that would be required if a 2‑pyridyl epoxide were used instead.

Medicinal Chemistry Optimization of CNS‑Sparing Candidates

The elevated topological polar surface area (+35 % vs. the 2‑phenyl analog) predicts reduced passive blood‑brain barrier permeability [2]. This physicochemical advantage makes the target compound a strategic choice for lead optimization campaigns where peripheral target engagement is desired and CNS‑related adverse effects must be minimized.

Epoxy‑Pyridine Building Block for Liquid‑Crystal Thermosets

Patented epoxy‑pyridine formulations demonstrate that the position of the nitrogen atom influences the liquid‑crystalline phase behavior of the cured resin [3]. Incorporating the 3‑pyridyl regioisomer can therefore provide access to mesophases that are not attainable with the 2‑ or 4‑pyridyl analogs, expanding the design space for high‑thermal‑conductivity insulation materials.

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